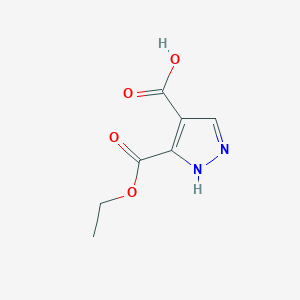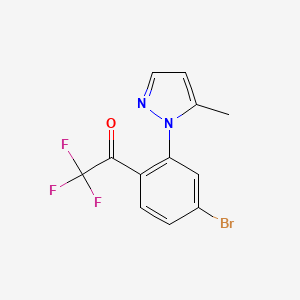
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a trifluoromethyl ketone group attached to a brominated phenyl ring, which is further substituted with a pyrazole moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
準備方法
The synthesis of 1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(5-methyl-1H-pyrazol-1-yl)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Ketone Formation:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
化学反応の分析
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The pyrazole moiety can undergo oxidation to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its trifluoromethyl ketone group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways involving pyrazole-containing molecules or to investigate the effects of trifluoromethylation on biological activity.
作用機序
The mechanism of action of 1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl ketone group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency. In material science, the compound’s hydrophobic and thermally stable properties contribute to its effectiveness in enhancing the performance of polymers or coatings.
類似化合物との比較
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol: This compound has an alcohol group instead of a ketone group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.
特性
分子式 |
C12H8BrF3N2O |
|---|---|
分子量 |
333.10 g/mol |
IUPAC名 |
1-[4-bromo-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H8BrF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 |
InChIキー |
XSOPTTNBDKXJPL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)Br)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


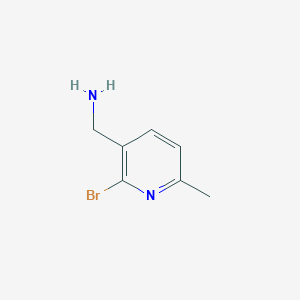
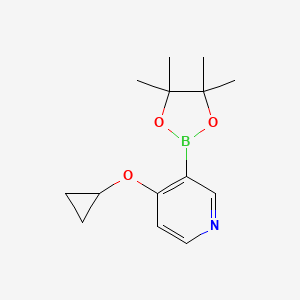

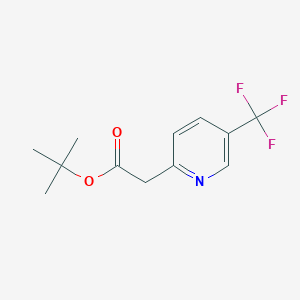
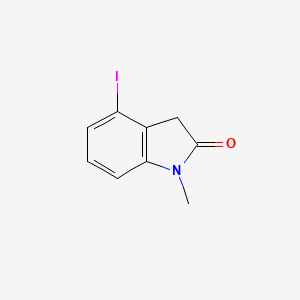
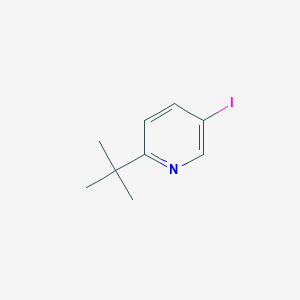
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)

![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)



![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
